
Methyl 3-ethylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophenes. It is widely used in scientific research applications due to its unique properties and potential benefits. In
Wirkmechanismus
The exact mechanism of action of Methyl 3-ethylthiophene-2-carboxylate is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Methyl 3-ethylthiophene-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-ethylthiophene-2-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under typical lab conditions and can be stored for extended periods without significant degradation. However, it also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively low melting point, which can make it difficult to handle at elevated temperatures.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 3-ethylthiophene-2-carboxylate. One area of interest is its potential use as a therapeutic agent in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another area of interest is its potential use in the development of new materials for use in electronic devices such as OLEDs and solar cells. Additionally, there is potential for further research on the mechanism of action of Methyl 3-ethylthiophene-2-carboxylate and its effects on various biochemical and physiological processes. Overall, there is much potential for further research on this compound and its potential applications.
Conclusion:
Methyl 3-ethylthiophene-2-carboxylate is a unique and versatile compound that has many potential applications in scientific research. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic effects and use in the development of new materials for electronic devices. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethylthiophene-2-carboxylate has been extensively used in scientific research for various purposes. It is widely used as a building block in the synthesis of novel thiophene-based compounds. It has been used in the development of new materials for use in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
189331-46-2 |
|---|---|
Produktname |
Methyl 3-ethylthiophene-2-carboxylate |
Molekularformel |
C8H10O2S |
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
methyl 3-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H10O2S/c1-3-6-4-5-11-7(6)8(9)10-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
IWTHVCISEKEOIS-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1)C(=O)OC |
Kanonische SMILES |
CCC1=C(SC=C1)C(=O)OC |
Synonyme |
METHYL 3-ETHYLTHIOPHENE-2-CARBOXYLATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

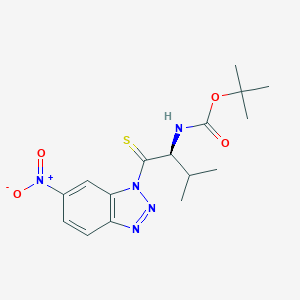
![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)

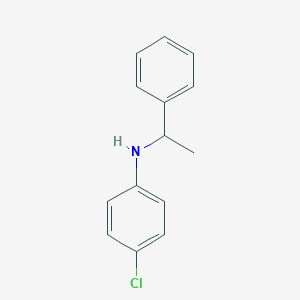
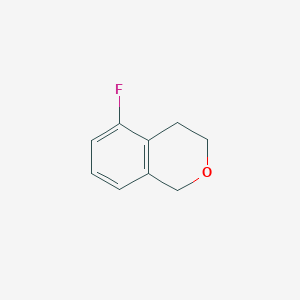
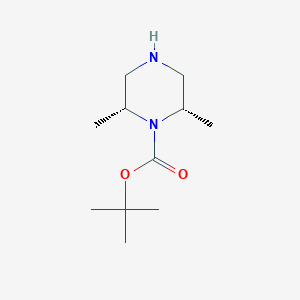
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)
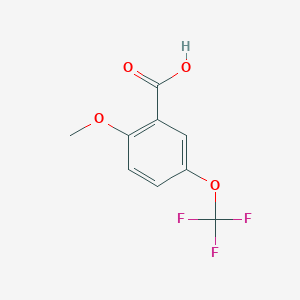
![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)
![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)

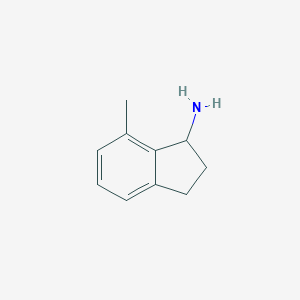
![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)
